Flobufen

描述

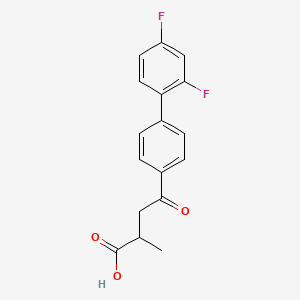

Structure

3D Structure

属性

IUPAC Name |

4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2O3/c1-10(17(21)22)8-16(20)12-4-2-11(3-5-12)14-7-6-13(18)9-15(14)19/h2-7,9-10H,8H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKVYIRIUOFLLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70874896 | |

| Record name | FLOBUFEN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112344-52-2, 104941-35-7 | |

| Record name | Flobufen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112344-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-butanoic acid, 2',4'-difluoro-alpha-methyl-gamma-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104941357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flobufen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112344522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLOBUFEN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLOBUFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LNC8EZT75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flobufen: A Technical Guide to a Dual COX/5-LOX Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Dual COX/5-LOX Inhibition

The arachidonic acid cascade is a pivotal signaling pathway in the inflammatory process. Upon cellular stimulation, arachidonic acid is released from the cell membrane and is metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the synthesis of prostaglandins and thromboxanes, and the 5-lipoxygenase (5-LOX) pathway, which produces leukotrienes.

-

Prostaglandins , produced by COX-1 and COX-2 enzymes, are involved in inflammation, pain, fever, and maintaining gastrointestinal mucosal integrity.

-

Leukotrienes , produced by 5-LOX, are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction and increased vascular permeability.

Conventional NSAIDs primarily inhibit the COX pathway. While effective in reducing inflammation and pain, their use can be associated with gastrointestinal side effects, partly due to the inhibition of the protective COX-1 isoform. Furthermore, the inhibition of the COX pathway can lead to a shunting of arachidonic acid metabolism towards the 5-LOX pathway, potentially exacerbating certain inflammatory conditions.

Dual COX/5-LOX inhibitors, such as flobufen, offer a therapeutic advantage by concurrently blocking both pathways. This approach is hypothesized to provide more comprehensive anti-inflammatory efficacy with an improved safety profile, particularly concerning gastrointestinal and cardiovascular systems.

This compound: Mechanism of Action

This compound, with the chemical name 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, is classified as a non-steroidal anti-inflammatory agent. Its primary mechanism of action is the inhibition of both COX and 5-LOX enzymes, thereby reducing the synthesis of prostaglandins and leukotrienes.

Signaling Pathway of Dual Inhibition

The following diagram illustrates the points of intervention of a dual inhibitor like this compound in the arachidonic acid cascade.

Quantitative Inhibitory Activity (Illustrative)

As of the latest literature review, specific IC50 values for this compound's inhibition of COX-1, COX-2, and 5-LOX have not been reported. To provide a framework for the type of quantitative data expected for a dual inhibitor, the following tables present example data from other known dual COX/5-LOX inhibitors.

Table 1: In Vitro Enzyme Inhibition Data (Illustrative Examples)

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | COX-2/COX-1 Selectivity Ratio |

| Compound A | 15.5 | 0.2 | 5.1 | 77.5 |

| Compound B | 5.2 | 0.8 | 1.5 | 6.5 |

| Compound C | 25.0 | 1.2 | 8.9 | 20.8 |

Data in this table is for illustrative purposes only and does not represent this compound.

Table 2: In Vivo Anti-inflammatory Activity (Illustrative Examples)

| Compound | Dose (mg/kg) | Carrageenan-Induced Paw Edema Inhibition (%) |

| Compound A | 10 | 45 |

| Compound B | 10 | 52 |

| Compound C | 10 | 48 |

| Indomethacin | 5 | 60 |

Data in this table is for illustrative purposes only and does not represent this compound.

Experimental Protocols

The following sections detail generalized protocols for the in vitro and in vivo assessment of dual COX/5-LOX inhibitors like this compound.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are prepared in a suitable buffer (e.g., Tris-HCl).

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Incubation: The enzyme is pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Reaction Termination: After a defined incubation period (e.g., 10 minutes), the reaction is terminated by the addition of an acid or a solvent.

-

Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The percentage of inhibition at each concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is determined by non-linear regression analysis.

In Vitro 5-LOX Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of a test compound against the 5-LOX enzyme.

Methodology:

-

Enzyme Preparation: 5-LOX enzyme is typically sourced from potato tubers or recombinant human sources and prepared in a suitable buffer.

-

Compound Preparation: this compound is prepared as described for the COX assay.

-

Incubation: The 5-LOX enzyme is pre-incubated with various concentrations of this compound or vehicle control.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, linoleic acid or arachidonic acid.

-

Detection: The formation of the 5-LOX product (e.g., leukotriene B4 or other hydroperoxy fatty acids) is monitored. This can be done spectrophotometrically by measuring the increase in absorbance at 234 nm, or by quantifying specific leukotrienes using ELISA or LC-MS/MS.

-

Data Analysis: The IC50 value is calculated in a similar manner to the COX assay.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a widely used and well-established animal model for evaluating the acute anti-inflammatory activity of test compounds.

Methodology:

-

Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.

-

Baseline Measurement: The initial volume of the hind paw is measured using a plethysmometer.

-

Compound Administration: Animals are treated with this compound (at various doses) or the vehicle control, typically via oral gavage, a set time (e.g., 1 hour) before the induction of inflammation. A positive control group treated with a known NSAID (e.g., indomethacin) is also included.

-

Induction of Edema: A sub-plantar injection of a phlogistic agent, such as carrageenan solution (e.g., 1% in saline), is administered into the right hind paw.

-

Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: The increase in paw volume (edema) is calculated for each animal. The percentage inhibition of edema by the test compound is determined by comparing the mean increase in paw volume of the treated group with that of the vehicle control group.

Metabolism of this compound

Studies have shown that this compound undergoes metabolic transformations in vitro. The major metabolite is reduced this compound [4-(2',4'-difluorobiphenyl-4-yl)-4-hydroxy-2-methylbutanoic acid].[1] Another identified metabolite is an arylacetic acid derivative, [(2',4'-difluorobiphenyl-4-yl)ethanoic acid], which is formed by the cleavage of the side chain of the reduced metabolite.[1] this compound also exhibits stereoselective metabolism.[2]

Conclusion

This compound presents a promising profile as a dual COX/5-LOX inhibitor, a class of anti-inflammatory agents with the potential for enhanced efficacy and an improved safety profile over traditional NSAIDs. While the publicly available data lacks specific quantitative details on its enzymatic inhibition, the established preclinical anti-inflammatory and antiarthritic effects warrant further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to further explore the therapeutic potential of this compound and other dual-acting anti-inflammatory compounds. Future studies should focus on elucidating the precise inhibitory constants (IC50 values) of this compound and its metabolites against COX and 5-LOX enzymes to fully characterize its dual inhibitory nature.

References

Flobufen (CAS 112344-52-2): A Comprehensive Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flobufen (CAS 112344-52-2) is a non-steroidal anti-inflammatory drug (NSAID) recognized for its dual inhibitory action against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. This mode of action positions it as a compound of interest in the management of inflammatory conditions by concurrently blocking the synthesis of both prostaglandins and leukotrienes. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, alongside relevant experimental methodologies and pathway diagrams to support further research and development.

Core Physical and Chemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. This data, largely derived from computational models and publicly available chemical databases, offers a comprehensive profile of the molecule.

Key Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄F₂O₃ | [1][2][3] |

| Molecular Weight | 304.29 g/mol | [1][3] |

| Physical Form | Solid | [2][4] |

| Boiling Point (Predicted) | 456.5 ± 40.0 °C | [1][2] |

| Density (Predicted) | 1.272 ± 0.06 g/cm³ | [1][2] |

| pKa (Predicted) | 4.49 ± 0.23 | [2][4] |

| XLogP3 | 3.6 | [1][3] |

| Topological Polar Surface Area | 54.4 Ų | [1][3] |

| Hydrogen Bond Donor Count | 1 | [1][3] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Exact Mass | 304.09110063 Da | [1][3] |

| Monoisotopic Mass | 304.09110063 Da | [1][3] |

| Heavy Atom Count | 22 | [1] |

| Complexity | 405 | [1][3] |

Note: An experimentally determined melting point for this compound is not consistently reported in publicly available literature, with some sources indicating "N/A"[5].

Solubility Profile

| Solvent | Concentration | Remarks | Source |

| DMSO | 40 mg/mL (131.45 mM) | Ultrasonic assistance and pH adjustment to 9 with 1 M NaOH may be required. | [6] |

Experimental Protocols

General Protocol for In Vitro COX/5-LOX Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against COX-1, COX-2, and 5-LOX enzymes.

Materials:

-

COX-1 and COX-2 enzymes (human or ovine)

-

5-Lipoxygenase enzyme (human or potato)

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Reference inhibitors (e.g., Indomethacin for COX, Zileuton for 5-LOX)

-

Assay buffer (e.g., Tris-HCl)

-

Detection reagents (e.g., colorimetric or fluorometric probes for prostaglandin or leukotriene quantification)

-

96-well microplates

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.

-

Enzyme Reaction Setup:

-

In a 96-well plate, add the assay buffer.

-

Add the respective enzyme (COX-1, COX-2, or 5-LOX) to the appropriate wells.

-

Add the this compound dilutions or reference inhibitor to the test wells. Include a vehicle control (solvent only).

-

-

Initiation of Reaction: Add the substrate, arachidonic acid, to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period.

-

Termination and Detection: Stop the reaction and add the detection reagents according to the assay kit manufacturer's instructions. This will generate a signal (e.g., color or fluorescence) proportional to the amount of prostaglandin or leukotriene produced.

-

Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualizations

Mechanism of Action: Dual Inhibition of COX and 5-LOX Pathways

This compound exerts its anti-inflammatory effects by inhibiting the initial steps of the arachidonic acid cascade. By blocking both cyclooxygenase and 5-lipoxygenase enzymes, it prevents the synthesis of key inflammatory mediators.

Caption: this compound's dual inhibition of COX and 5-LOX enzymes.

Metabolic Pathway of this compound

In vivo, this compound undergoes metabolic transformation, leading to the formation of several metabolites. The metabolic pathway involves processes such as chiral inversion and reduction.

Caption: Metabolic transformation pathway of this compound.

References

- 1. Stereospecificity and stereoselectivity of this compound metabolic profile in male rats in vitro and in vivo: phase I of biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cas 112344-52-2,this compound | lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Solubility, Physicochemical Properties, and Cytotoxicity of Naproxen-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of nonsteroidal anti-inflammatory drugs (NSAIDs) association on physicochemical and biological properties of tricalcium silicate-based cement - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of the Antirheumatic Agent Flobufen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flobufen is a non-steroidal anti-inflammatory drug (NSAID) with potential applications in the management of rheumatic diseases. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, pharmacokinetics, and preclinical efficacy. This compound acts as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. In preclinical studies, it is rapidly converted to an active metabolite. This document consolidates available quantitative data into structured tables, details experimental methodologies for key assays, and presents visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this antirheumatic agent.

Introduction

This compound is a non-steroidal anti-inflammatory agent recognized for its potential in treating immunopathological disorders, including rheumatoid arthritis.[1] Its therapeutic effects are attributed to its ability to modulate key inflammatory pathways. This guide aims to provide a detailed technical overview of the pharmacological characteristics of this compound to support further research and development.

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of enzymes crucial to the inflammatory process.[1]

Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)

Downstream Signaling Pathways

The inhibition of COX and 5-LOX by this compound initiates a cascade of downstream effects on cellular signaling pathways that are central to the inflammatory response. The primary consequence is the reduced synthesis of prostaglandins and leukotrienes from their precursor, arachidonic acid.

Further downstream, NSAIDs can influence the activation of transcription factors such as NF-κB and signaling cascades like the MAPK pathway, which are pivotal in the expression of pro-inflammatory genes.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in preclinical rat models. A key feature of its metabolism is the rapid and extensive conversion to an active metabolite.[4]

Absorption, Metabolism, and Elimination in Rats

Following oral administration in rats, this compound is completely absorbed from the gastrointestinal tract.[4] It undergoes rapid conversion to its main active metabolite. This metabolite is then eliminated slowly from the blood.[4] The stereoselective biotransformation of this compound enantiomers has also been observed in in vitro and in vivo rat studies.[5]

Table 1: Pharmacokinetic Parameters of this compound and its Active Metabolite in Rats

| Parameter | This compound (Parent Drug) | Active Metabolite | Reference |

| Mean Residence Time (MRT) | 7.2 hours | 2.6 days | [4] |

| Volume of Distribution (Vss) | 0.51 - 0.56 L/kg | 0.36 - 0.46 L/kg | [4] |

| Fraction Converted to Metabolite (iv) | 0.83 | - | [4] |

Preclinical Efficacy

The anti-inflammatory and antiarthritic potential of this compound has been evaluated in established preclinical models of inflammation and arthritis.

Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard in vivo assay to assess the acute anti-inflammatory activity of compounds. While specific quantitative data for this compound in this model are not available, the methodology provides a framework for its evaluation.

Adjuvant-Induced Arthritis

The adjuvant-induced arthritis model in rats is a well-established model of chronic inflammation and is used to evaluate the antiarthritic efficacy of investigational drugs.

Experimental Protocols

In Vitro Prostaglandin Synthesis Inhibition Assay

-

Objective: To determine the in vitro inhibitory effect of this compound on prostaglandin synthesis.

-

Methodology:

-

Prepare a cell-free homogenate of a suitable tissue source, such as bovine seminal vesicles or guinea pig lung.[2][3]

-

Incubate the homogenate with arachidonic acid as the substrate in the presence of varying concentrations of this compound.

-

After a defined incubation period, terminate the reaction and extract the prostaglandins.

-

Separate and quantify the levels of specific prostaglandins (e.g., PGE2) using techniques such as thin-layer chromatography or immunoassays.[3]

-

Calculate the concentration of this compound that causes 50% inhibition (IC50) of prostaglandin synthesis.[3]

-

Carrageenan-Induced Paw Edema in Rats

-

Objective: To assess the in vivo acute anti-inflammatory activity of this compound.

-

Methodology:

-

Acclimate rats to the experimental conditions.

-

Measure the baseline paw volume of the right hind paw using a plethysmometer.

-

Administer this compound or the vehicle control orally or intraperitoneally at various doses.

-

After a specified pretreatment time, inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculate the edema volume (the difference between the paw volume at each time point and the baseline volume).

-

Determine the percentage inhibition of edema for each dose of this compound compared to the vehicle control group.

-

Adjuvant-Induced Arthritis in Rats

-

Objective: To evaluate the in vivo antiarthritic efficacy of this compound in a model of chronic inflammation.

-

Methodology:

-

Induce arthritis in rats by a single intradermal injection of Freund's Complete Adjuvant into the base of the tail or a paw.

-

Monitor the animals for the development of arthritis, which typically manifests as swelling and redness in the paws.

-

Once arthritis is established, begin daily administration of this compound or vehicle control.

-

Assess the severity of arthritis throughout the treatment period using parameters such as:

-

Paw volume measurement.

-

Arthritic score (visual assessment of inflammation in multiple joints).

-

Body weight changes.

-

-

At the end of the study, histological analysis of the joints can be performed to evaluate cartilage and bone erosion.

-

Conclusion

This compound demonstrates a promising pharmacological profile as a dual COX/5-LOX inhibitor with potential therapeutic value in rheumatic diseases. Its rapid conversion to a long-lasting active metabolite in preclinical models suggests a favorable pharmacokinetic profile. However, a notable lack of publicly available data, particularly regarding its specific inhibitory potency (IC50 values), human pharmacokinetics, and clinical efficacy in rheumatoid arthritis, highlights the need for further investigation to fully elucidate its therapeutic potential. The experimental frameworks provided in this guide offer a basis for conducting such future studies.

References

- 1. Stereospecificity and stereoselectivity of this compound metabolic profile in male rats in vitro and in vivo: phase I of biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flurbiprofen: highly potent inhibitor of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Inhibitory effect of 2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen) on prostaglandin synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of this compound and its main active metabolite in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase-3 trial of drug for refractory rheumatoid arthritis successful [med.stanford.edu]

Biotransformation of Flobufen Enantiomers in Hepatocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flobufen is a non-steroidal anti-inflammatory drug (NSAID) characterized by a single chiral center, leading to the existence of two enantiomers: (R)-Flobufen and (S)-Flobufen. The stereochemistry of a drug can significantly influence its pharmacokinetic and pharmacodynamic properties, including its metabolic fate. Understanding the biotransformation of individual enantiomers is therefore critical for a comprehensive assessment of a drug's efficacy and safety. Hepatocytes, as the primary site of drug metabolism in the body, serve as an essential in vitro model for these investigations. This technical guide provides a detailed overview of the biotransformation of this compound enantiomers in hepatocytes, summarizing key quantitative data, outlining experimental protocols, and visualizing the metabolic pathways and experimental workflows involved.

Data Presentation: Quantitative Analysis of this compound Enantiomer Metabolism

The biotransformation of this compound enantiomers is a stereoselective process, resulting in different metabolic profiles for the (R)- and (S)-forms. The primary metabolic pathway involves the reduction of the keto group to form 4-dihydrothis compound (DHF), which introduces a second chiral center and thus results in four possible stereoisomers. Additionally, other metabolites, such as M-17203, have been identified.[1]

The following tables summarize the quantitative data from a study investigating the metabolism of racemic this compound and its individual enantiomers in primary cultures of guinea pig hepatocytes.[1] The production of DHF stereoisomers and the metabolite M-17203 was monitored over a 24-hour incubation period.

Table 1: Metabolite Formation (Peak Area x 104) after Incubation of Guinea Pig Hepatocytes with 75 µM racemic-Flobufen [1]

| Time (hours) | (2R;4S)-DHF | (2S;4R)-DHF | (2S;4S)-DHF | (2R;4R)-DHF | M-17203 |

| 2 | 10.5 ± 0.9 | 2.1 ± 0.2 | 7.8 ± 0.6 | 1.5 ± 0.1 | 0 |

| 4 | 12.1 ± 1.1 | 2.5 ± 0.3 | 8.9 ± 0.8 | 1.8 ± 0.2 | 0.5 ± 0.1 |

| 8 | 9.8 ± 0.9 | 2.0 ± 0.2 | 7.2 ± 0.7 | 1.4 ± 0.1 | 2.5 ± 0.3 |

| 24 | 5.4 ± 0.5 | 1.1 ± 0.1 | 4.0 ± 0.4 | 0.8 ± 0.1 | 10.2 ± 1.0 |

Table 2: Metabolite Formation (Peak Area x 104) after Incubation of Guinea Pig Hepatocytes with 75 µM (R)-Flobufen [1]

| Time (hours) | (2R;4S)-DHF | (2S;4R)-DHF | (2S;4S)-DHF | (2R;4R)-DHF | M-17203 |

| 2 | 15.2 ± 1.4 | 1.8 ± 0.2 | 10.1 ± 0.9 | 2.2 ± 0.2 | 0 |

| 4 | 17.5 ± 1.6 | 2.1 ± 0.2 | 11.6 ± 1.1 | 2.5 ± 0.2 | 0.4 ± 0.1 |

| 8 | 14.2 ± 1.3 | 1.7 ± 0.2 | 9.4 ± 0.9 | 2.0 ± 0.2 | 2.0 ± 0.2 |

| 24 | 7.8 ± 0.7 | 0.9 ± 0.1 | 5.2 ± 0.5 | 1.1 ± 0.1 | 8.1 ± 0.8 |

Table 3: Metabolite Formation (Peak Area x 104) after Incubation of Guinea Pig Hepatocytes with 75 µM (S)-Flobufen [1]

| Time (hours) | (2R;4S)-DHF | (2S;4R)-DHF | (2S;4S)-DHF | (2R;4R)-DHF | M-17203 |

| 2 | 8.8 ± 0.8 | 3.5 ± 0.3 | 8.8 ± 0.8 | 1.2 ± 0.1 | 0 |

| 4 | 10.1 ± 0.9 | 4.0 ± 0.4 | 10.1 ± 0.9 | 1.4 ± 0.1 | 0.6 ± 0.1 |

| 8 | 8.2 ± 0.7 | 3.3 ± 0.3 | 8.2 ± 0.7 | 1.1 ± 0.1 | 3.0 ± 0.3 |

| 24 | 4.5 ± 0.4 | 1.8 ± 0.2 | 4.5 ± 0.4 | 0.6 ± 0.1 | 12.2 ± 1.2 |

In studies with rat hepatocytes, a significant bidirectional chiral inversion of this compound enantiomers was observed. The mean enantiomeric ratio of this compound concentrations (S-/R-) after incubation with racemic this compound was found to be 18.23 in hepatocytes, indicating a preferential conversion of (R)-Flobufen to (S)-Flobufen.[2]

Experimental Protocols

Isolation and Culture of Primary Hepatocytes (Rat)

This protocol is adapted from the two-step collagenase perfusion method, a widely used technique for obtaining high-viability hepatocytes.

Materials:

-

Perfusion Buffer I (Calcium-free): Hank's Balanced Salt Solution (HBSS) without Ca2+ and Mg2+, supplemented with 0.5 mM EGTA and 25 mM HEPES.

-

Perfusion Buffer II (Digestion Buffer): Williams' Medium E supplemented with 0.05% w/v Collagenase Type IV and 25 mM HEPES.

-

Wash Medium: Williams' Medium E.

-

Culture Medium: Williams' Medium E supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

-

Collagen-coated culture plates.

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize a male Wistar rat (200-250 g) with an appropriate anesthetic agent. Perform a midline laparotomy to expose the portal vein and inferior vena cava.

-

Cannulation and Perfusion (Step 1): Cannulate the portal vein with a 20-gauge catheter. Immediately cut the inferior vena cava to allow for outflow. Begin perfusion with Perfusion Buffer I at a flow rate of 30-40 mL/min for 10-15 minutes at 37°C. The liver should blanch and become pale.

-

Enzymatic Digestion (Step 2): Switch the perfusion to Perfusion Buffer II and continue for 15-20 minutes at 37°C. The liver should become soft and swollen.

-

Hepatocyte Isolation: Carefully excise the digested liver and transfer it to a sterile petri dish containing ice-cold Wash Medium. Gently tease the liver apart with forceps to release the hepatocytes.

-

Filtration and Purification: Filter the cell suspension through a 100 µm nylon mesh to remove undigested tissue. Centrifuge the filtrate at 50 x g for 2 minutes at 4°C. Discard the supernatant containing non-parenchymal cells and dead hepatocytes.

-

Cell Washing: Gently resuspend the hepatocyte pellet in 50 mL of ice-cold Wash Medium and centrifuge again at 50 x g for 2 minutes. Repeat this washing step two more times.

-

Cell Viability and Counting: Resuspend the final pellet in Culture Medium. Determine cell viability and concentration using the trypan blue exclusion method. Viability should be greater than 85%.

-

Cell Seeding: Seed the hepatocytes onto collagen-coated plates at a density of 1-2 x 106 cells/mL in Culture Medium. Incubate at 37°C in a humidified atmosphere of 5% CO2.

-

Incubation with this compound Enantiomers: After allowing the cells to attach for 4-6 hours, replace the medium with fresh Culture Medium containing the desired concentrations of racemic this compound, (R)-Flobufen, or (S)-Flobufen.

-

Sample Collection: Collect aliquots of the culture medium at various time points (e.g., 0, 2, 4, 8, 24 hours) for metabolite analysis.

Chiral HPLC Analysis of this compound and its Metabolites

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

-

Column: A chiral stationary phase column, such as one based on a macrocyclic glycopeptide (e.g., Chirobiotic V) or a polysaccharide-based chiral selector (e.g., R,R-ULMO or allyl-terguride bonded columns), is essential for the separation of enantiomers and diastereomers.[2]

-

Mobile Phase: A mixture of an organic modifier (e.g., methanol, acetonitrile, or isopropanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is typically used. The exact composition and pH will need to be optimized for the specific column and analytes.

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where this compound and its metabolites have significant absorbance (e.g., 254 nm).

-

Sample Preparation: Protein precipitation of the culture medium samples with an equal volume of acetonitrile, followed by centrifugation and injection of the supernatant.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound in Hepatocytes

The biotransformation of this compound in hepatocytes involves multiple enzymatic steps, including reduction and potential subsequent oxidation and conjugation. The following diagram illustrates the primary metabolic pathway.

Caption: Metabolic pathway of this compound enantiomers in hepatocytes.

Experimental Workflow for Studying this compound Biotransformation

The following diagram outlines the key steps in an in vitro study of this compound metabolism using primary hepatocytes.

Caption: Experimental workflow for this compound biotransformation studies.

Discussion of Metabolic Pathways

Phase I Metabolism: Reduction and Oxidation

The primary Phase I metabolic reaction for this compound is the stereoselective reduction of its ketone group to a secondary alcohol, forming the various stereoisomers of 4-dihydrothis compound (DHF).[1] This reaction is catalyzed by cytosolic and microsomal reductases.[2] Studies in both rat and guinea pig hepatocytes have shown that the formation of DHF stereoisomers is dependent on the starting this compound enantiomer. For instance, in guinea pig hepatocytes, (2R;4S)-DHF and (2S;4S)-DHF are the principal stereoisomers detected after incubation with racemic, (R)-, or (S)-Flobufen.[1]

Another key aspect of this compound metabolism is chiral inversion, the process by which one enantiomer is converted to its antipode. In rat hepatocytes, a significant bidirectional chiral inversion occurs, with a notable preference for the conversion of (R)-Flobufen to (S)-Flobufen.[2]

The formation of the metabolite M-17203 is thought to occur via the oxidation of DHF stereoisomers. While the specific enzymes have not been definitively identified, Cytochrome P450 (CYP) enzymes are the most likely candidates for this oxidative step, given their well-established role in the metabolism of a wide range of xenobiotics, including other NSAIDs.

Phase II Metabolism: Glucuronidation

Following Phase I metabolism, this compound and its metabolites can undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion. The most common conjugation pathway is glucuronidation, which is catalyzed by UDP-glucuronosyltransferases (UGTs). While direct studies on this compound glucuronidation are limited, research on the structurally similar NSAID, flurbiprofen, provides valuable insights. Studies with recombinant human UGTs have shown that UGT2B7 is the primary enzyme responsible for the glucuronidation of both flurbiprofen enantiomers.[3] Additionally, UGT1A1, UGT1A3, and UGT1A9 have also been shown to have activity towards flurbiprofen.[3] It is highly probable that these same UGT isoforms are involved in the glucuronidation of this compound and its hydroxylated metabolites.

Conclusion

The biotransformation of this compound enantiomers in hepatocytes is a complex process involving stereoselective reduction, chiral inversion, oxidation, and glucuronidation. This technical guide has provided a comprehensive overview of these processes, including quantitative data on metabolite formation, detailed experimental protocols for in vitro studies, and visual representations of the metabolic pathways and experimental workflows. A thorough understanding of the stereoselective metabolism of this compound is essential for the rational development of this drug and for predicting its pharmacokinetic behavior and potential for drug-drug interactions in humans. Further research is warranted to definitively identify the specific CYP and UGT isozymes involved in this compound metabolism, which will further enhance our ability to predict and interpret its clinical pharmacology.

References

- 1. The stereospecificity of this compound metabolism in isolated guinea pig hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereospecificity and stereoselectivity of this compound metabolic profile in male rats in vitro and in vivo: phase I of biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Predominant contribution of UDP-glucuronosyltransferase 2B7 in the glucuronidation of racemic flurbiprofen in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Flobufen in Inhibiting Alloantigen-Driven Cellular Immune Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the methodologies and conceptual frameworks for evaluating the role of Flobufen, a non-steroidal anti-inflammatory agent, in the inhibition of alloantigen-driven cellular immune responses. Alloantigen recognition by T-lymphocytes is a critical event in allograft rejection and graft-versus-host disease. This compound, known for its dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), has been identified as an inhibitor of these cellular immune responses. This document details the experimental protocols, data interpretation, and underlying signaling pathways pertinent to characterizing the immunosuppressive effects of this compound. While specific quantitative data from peer-reviewed literature on this compound's direct impact on alloantigen-driven responses are not publicly available, this guide presents the established assays and expected outcomes based on its known mechanism of action.

Introduction to Alloantigen-Driven Cellular Immunity

Alloantigen-driven cellular immune responses are initiated when T-lymphocytes recognize genetically encoded, polymorphic cell surface molecules, primarily Major Histocompatibility Complex (MHC) antigens (in humans, Human Leukocyte Antigens or HLA), as foreign.[1] This recognition is the primary driver of transplant rejection and graft-versus-host disease (GVHD).[2][3][4] The process begins with antigen-presenting cells (APCs) from the donor tissue presenting alloantigens to the recipient's T-cells. This triggers a signaling cascade leading to T-cell activation, proliferation, differentiation into effector cells, and the production of pro-inflammatory cytokines.

This compound (VUFB 16066) is a non-steroidal anti-inflammatory drug (NSAID) that inhibits both the COX and 5-LOX pathways. Its potential to modulate immune responses makes it a candidate for investigation as an immunosuppressive agent in the context of alloantigen recognition.

Key Experimental Assays for Assessing Immunosuppressive Activity

The primary in vitro method for studying alloantigen-driven T-cell responses is the Mixed Lymphocyte Reaction (MLR).

One-Way Mixed Lymphocyte Reaction (MLR)

The one-way MLR is a fundamental assay to assess the proliferative response of T-cells from one donor (responder) to the alloantigens expressed on the cells of another, genetically distinct donor (stimulator). The stimulator cells are treated with irradiation or mitomycin-C to prevent their own proliferation.

-

Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two unrelated healthy donors using Ficoll-Paque density gradient centrifugation.

-

Stimulator Cell Preparation: Treat the PBMCs from one donor (stimulator) with a sublethal dose of irradiation (e.g., 30 Gy) or 25-50 µg/mL of mitomycin-C for 30 minutes at 37°C to arrest proliferation. Wash the cells three times with complete RPMI-1640 medium.

-

Responder Cell Labeling (for Proliferation Assay): Label the PBMCs from the second donor (responder) with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.

-

Co-culture: Co-culture the responder and stimulator cells at a 1:1 ratio (e.g., 1 x 10^5 cells of each) in a 96-well round-bottom plate in complete RPMI-1640 medium.

-

Compound Addition: Add this compound at a range of concentrations (e.g., 0.1 µM to 100 µM) to the co-cultures at the time of plating. Include a vehicle control (e.g., DMSO) and a positive control immunosuppressant (e.g., Cyclosporine A).

-

Incubation: Incubate the plates for 5-7 days at 37°C in a humidified 5% CO2 incubator.

-

Readout:

-

Proliferation: Analyze T-cell proliferation by flow cytometry, gating on the CFSE-labeled responder T-cell population (e.g., CD3+, CD4+, or CD8+ cells) and measuring the dilution of the CFSE dye.

-

Cytokine Analysis: Collect supernatants from the cultures on day 3 or 5 to measure cytokine concentrations (e.g., IL-2, IFN-γ, TNF-α) using ELISA or a multiplex bead-based assay.

-

Diagram: Experimental Workflow for One-Way Mixed Lymphocyte Reaction

Caption: Workflow for a one-way MLR to assess this compound's effect.

Quantitative Data Presentation

While specific data for this compound is pending further research, the following tables illustrate how the results from the described assays would be presented.

Table 1: Hypothetical Effect of this compound on T-Cell Proliferation in a One-Way MLR

| This compound Concentration (µM) | % Inhibition of CD4+ T-Cell Proliferation (Mean ± SD) | IC50 (µM) |

| 0 (Vehicle Control) | 0 ± 5.2 | \multirow{6}{*}{~15.5} |

| 1 | 12.3 ± 4.1 | |

| 5 | 28.7 ± 6.3 | |

| 10 | 45.1 ± 5.9 | |

| 25 | 68.4 ± 7.2 | |

| 50 | 89.6 ± 4.8 |

Table 2: Hypothetical Effect of this compound on Cytokine Production in a One-Way MLR

| This compound Concentration (µM) | IL-2 (pg/mL) (Mean ± SD) | IFN-γ (pg/mL) (Mean ± SD) |

| 0 (Vehicle Control) | 2540 ± 150 | 4820 ± 210 |

| 10 | 1320 ± 110 | 2560 ± 180 |

| 25 | 650 ± 85 | 1340 ± 150 |

| 50 | 210 ± 40 | 450 ± 60 |

Putative Signaling Pathways Inhibited by this compound

The activation of T-cells by alloantigens triggers several downstream signaling pathways that are potential targets for immunosuppressive drugs. Based on this compound's known anti-inflammatory properties, its inhibitory effects on alloantigen-driven responses could be mediated through the modulation of key signaling cascades such as the Calcineurin-NFAT, NF-κB, and MAPK pathways.

Calcineurin-NFAT Pathway

Upon T-cell receptor (TCR) engagement with an alloantigen-MHC complex, intracellular calcium levels rise, activating the phosphatase calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and initiate the transcription of genes crucial for T-cell activation, including IL-2.

Diagram: T-Cell Activation via Calcineurin-NFAT Pathway

Caption: Calcineurin-NFAT signaling in T-cell activation.

NF-κB and MAPK Pathways

TCR stimulation also activates protein kinase C (PKC), which in turn initiates cascades leading to the activation of the transcription factor NF-κB and the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical for the production of a wide range of pro-inflammatory cytokines and for promoting T-cell survival and proliferation. As a COX and 5-LOX inhibitor, this compound may indirectly influence these pathways by modulating the inflammatory microenvironment.

Diagram: Simplified Overview of T-Cell Activation Pathways

Caption: Key pathways in alloantigen-driven T-cell activation.

Conclusion and Future Directions

This compound's established role as a dual COX/5-LOX inhibitor suggests a plausible mechanism for the attenuation of alloantigen-driven cellular immune responses through the modulation of the inflammatory milieu. The experimental frameworks detailed in this guide provide a robust methodology for the definitive characterization of this compound's immunosuppressive potential. Future research should focus on executing these assays to generate precise quantitative data on this compound's efficacy. Such studies are essential to validate its potential as a therapeutic agent in transplantation and for the management of alloimmune-mediated diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. search.tcsedsystem.edu [search.tcsedsystem.edu]

- 3. A sensitive and less cytotoxic assay for identification of proliferating T cells based on bioorthogonally-functionalized uridine analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of immune response in Pacific white shrimp, Litopenaeus vannamei, after knock down of Toll and IMD gene in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Flobufen's Impact on Peritoneal Cell Phagocytosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flobufen is a non-steroidal anti-inflammatory drug (NSAID) with recognized anti-inflammatory, antiarthritic, and immunomodulatory properties.[1] It functions as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[1] Beyond its established anti-inflammatory roles, emerging evidence indicates that this compound also modulates innate immune cell functions, specifically the phagocytic activity of peritoneal cells.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's effect on the phagocytosis of peritoneal cells, offering insights into its potential therapeutic applications in immunomodulation.

Core Concepts: Phagocytosis and the Role of Peritoneal Macrophages

Phagocytosis is a fundamental cellular process whereby specialized cells, such as macrophages, engulf and eliminate pathogens, cellular debris, and other foreign particles. Peritoneal macrophages are key immune cells residing in the peritoneal cavity, playing a critical role in host defense and tissue homeostasis. The modulation of their phagocytic capacity can have significant implications for the resolution of inflammation and the clearance of infections.

This compound's Effect on Phagocytosis: Summary of Findings

This compound has been shown to stimulate the phagocytosis of peritoneal cells.[1] This effect is noteworthy as many other NSAIDs, such as indomethacin and acetylsalicylic acid, have been reported to suppress the phagocytic activity of mouse peritoneal macrophages.[2] In contrast, some NSAIDs like phenylbutazone have been observed to enhance phagocytosis.[3] The stimulatory effect of this compound suggests a distinct immunomodulatory profile compared to other drugs in its class.

Quantitative Data Summary

While the seminal research indicates a stimulatory effect of this compound on the phagocytosis of thioglycollate-stimulated mouse peritoneal macrophages, the precise quantitative data from the original studies is not publicly available in detail.[1] For comparative and research-planning purposes, a template for presenting such data is provided below.

| Treatment Group | Concentration (µM) | Phagocytic Index (%) | Phagocytic Capacity (Particles/Cell) | Statistical Significance (p-value) |

| Control (Vehicle) | 0 | Data Not Available | Data Not Available | - |

| This compound | 1 | Data Not Available | Data Not Available | Data Not Available |

| This compound | 10 | Data Not Available | Data Not Available | Data Not Available |

| This compound | 100 | Data Not Available | Data Not Available | Data Not Available |

| Deoxothis compound | 10 | Data Not Available | Data Not Available | Data Not Available |

Table 1: Template for Quantitative Analysis of this compound's Effect on Peritoneal Macrophage Phagocytosis. This table illustrates how quantitative data on the effect of this compound and its derivatives on phagocytosis would be presented. The Phagocytic Index represents the percentage of macrophages actively engulfing particles, while Phagocytic Capacity refers to the average number of particles ingested per macrophage.

Experimental Protocols

The following is a detailed methodology for a key experiment to assess the effect of this compound on the phagocytosis of peritoneal macrophages, based on the available literature.[1]

In Vitro Phagocytosis Assay of Thioglycollate-Elicited Peritoneal Macrophages

Objective: To quantify the effect of this compound on the phagocytic activity of mouse peritoneal macrophages.

Materials:

-

This compound

-

Male BALB/c mice (8-12 weeks old)

-

Sterile 3% Thioglycollate medium

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Opsonized zymosan particles or fluorescently labeled microbeads

-

Trypan Blue solution

-

Light microscope and/or flow cytometer

Procedure:

-

Elicitation of Peritoneal Macrophages:

-

Inject mice intraperitoneally with 1 ml of sterile 3% thioglycollate medium.

-

After 3-4 days, euthanize the mice by cervical dislocation.

-

Harvest peritoneal exudate cells by washing the peritoneal cavity with 5-10 ml of cold, sterile PBS.

-

-

Macrophage Isolation and Culture:

-

Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.

-

Seed the cells in a 24-well plate at a density of 1 x 10^6 cells/well and incubate at 37°C in a 5% CO2 humidified atmosphere for 2 hours to allow for macrophage adherence.

-

Wash the wells vigorously with warm PBS to remove non-adherent cells.

-

-

This compound Treatment:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium.

-

Add fresh culture medium containing various concentrations of this compound (or vehicle control) to the adherent macrophages and incubate for a predetermined time (e.g., 1, 6, or 24 hours).

-

-

Phagocytosis Assay:

-

Following this compound treatment, add opsonized zymosan particles or fluorescently labeled microbeads to each well at a particle-to-cell ratio of 10:1.

-

Incubate for 60 minutes at 37°C to allow for phagocytosis.

-

Wash the cells three times with cold PBS to remove non-ingested particles.

-

For analysis by light microscopy, fix the cells with methanol and stain with Giemsa.

-

For analysis by flow cytometry, detach the cells using a cell scraper and analyze the fluorescence intensity.

-

-

Data Analysis:

-

Phagocytic Index: Determine the percentage of macrophages that have ingested at least one particle.

-

Phagocytic Capacity: Calculate the average number of ingested particles per macrophage.

-

Compare the results from this compound-treated groups with the vehicle control group using appropriate statistical tests.

-

Visualization of Workflows and Pathways

Experimental Workflow

Potential Signaling Pathways

The precise signaling pathways through which this compound stimulates phagocytosis are not yet fully elucidated. However, based on its known mechanism as a COX and 5-LOX inhibitor, and the general understanding of phagocytosis signaling, a potential pathway can be hypothesized. The reduction in prostaglandins (e.g., PGE2) and leukotrienes, which can have complex and sometimes inhibitory effects on macrophage function, may lead to an enhancement of phagocytic signaling.

Conclusion and Future Directions

The available evidence indicates that this compound possesses a unique immunomodulatory property among NSAIDs by stimulating the phagocytic activity of peritoneal macrophages. This characteristic suggests its potential for therapeutic applications beyond its primary anti-inflammatory use, particularly in conditions where enhanced clearance of pathogens or cellular debris is beneficial.

Future research should focus on:

-

Elucidating the precise molecular mechanisms and signaling pathways underlying this compound's pro-phagocytic effects.

-

Conducting comprehensive dose-response studies to determine the optimal concentrations for enhancing phagocytosis.

-

Investigating the in vivo relevance of these findings in models of infection and inflammatory disease.

-

Comparing the pro-phagocytic effects of this compound with a broader range of NSAIDs to better understand its unique profile.

By further exploring these avenues, the full therapeutic potential of this compound as an immunomodulatory agent can be realized, offering new possibilities for the treatment of various immunological and infectious diseases.

References

- 1. Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxothis compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative studies of phagocytosis by polymorphonuclear leukocytes: use of emulsions to measure the initial rate of phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Targets of Flobufen in Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flobufen is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties.[1] Its primary mechanism of action is the inhibition of key enzymes in the inflammatory cascade, positioning it as a compound of interest for managing conditions characterized by pain and inflammation, such as arthritis.[1][2] This technical guide provides an in-depth overview of the known molecular targets of this compound within inflammatory pathways, supported by experimental methodologies and pathway visualizations.

Primary Molecular Target: The Arachidonic Acid Cascade

The anti-inflammatory effects of this compound are primarily attributed to its dual inhibition of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[3] These two enzymes represent the main branches of the arachidonic acid metabolic pathway, which is responsible for the synthesis of potent lipid mediators of inflammation known as eicosanoids.[4][5]

Arachidonic Acid Metabolism Pathway and this compound's Points of Inhibition

References

- 1. Cas 112344-52-2,this compound | lookchem [lookchem.com]

- 2. Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxothis compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 112344-52-2 [m.chemicalbook.com]

- 4. Arachidonic acid metabolism in metabolic dysfunction–associated steatotic liver disease and liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Toxicology of Flobufen: A Methodological and Data Framework

Disclaimer: Detailed preclinical toxicology data for Flobufen, including specific quantitative measures such as LD50 and No-Observed-Adverse-Effect-Levels (NOAELs), are not extensively available in the public domain. This guide therefore provides a comprehensive framework for the preclinical toxicological evaluation of a non-steroidal anti-inflammatory drug (NSAID) like this compound, outlining the requisite studies, experimental protocols, and data presentation formats. The information herein is intended for researchers, scientists, and drug development professionals to illustrate the necessary components of a thorough safety assessment.

This compound is identified as a non-steroidal anti-inflammatory agent that inhibits both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[1][2] Its chemical and pharmacological profile necessitates a rigorous preclinical safety evaluation to characterize potential adverse effects before clinical trials in humans.

Acute Toxicity Studies

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single exposure or multiple exposures within 24 hours.[3] These studies are crucial for identifying the median lethal dose (LD50) and for providing initial information on the substance's toxic effects, which informs dose selection for longer-term studies.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

This protocol is based on the OECD 425 guideline.

-

Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains), typically of one sex (usually females, as they are often slightly more sensitive), are used.

-

Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They are acclimatized for at least 5 days before dosing.

-

Dose Administration: this compound is administered orally by gavage. The initial dose is selected based on available data, or a default starting dose (e.g., 175 mg/kg) is used.

-

Sequential Dosing: Animals are dosed one at a time. The outcome for each animal (survival or death within a specified period, typically 48 hours) determines the dose for the next animal. If an animal survives, the dose is increased; if it dies, the dose is decreased by a constant progression factor (e.g., 3.2).

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days post-dosing.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the sequence of outcomes.

Data Presentation: Acute Toxicity of this compound

| Parameter | Route of Administration | Species/Strain | Sex | LD50 (mg/kg) | 95% Confidence Interval | Observed Clinical Signs |

| LD50 | Oral | Rat/Sprague-Dawley | Female | Data not available | Data not available | Data not available |

| LD50 | Dermal | Rabbit/New Zealand | Male/Female | Data not available | Data not available | Data not available |

| LC50 | Inhalation | Rat/Wistar | Male/Female | Data not available | Data not available | Data not available |

Workflow for Acute Oral Toxicity Study

Sub-chronic and Chronic Toxicity Studies

Repeated dose toxicity studies are essential for evaluating the adverse effects of a substance following prolonged exposure. Sub-chronic studies typically last for 90 days, while chronic studies can extend to 6 months or longer.[4] These studies help to identify target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).

Experimental Protocol: 90-Day Sub-chronic Oral Toxicity Study

This protocol is based on OECD Guideline 408.

-

Test Animals: Typically, rats are used. Groups of at least 10 males and 10 females are assigned to each dose level.

-

Dose Groups: A control group (vehicle only) and at least three dose levels (low, mid, high) of this compound are used. The high dose should induce some toxicity but not mortality, while the low dose should ideally be a NOAEL.

-

Administration: The test substance is administered orally (e.g., via diet, drinking water, or gavage) daily for 90 days.

-

In-life Observations: Daily clinical observations, weekly detailed physical examinations, and measurements of body weight and food/water consumption are performed.

-

Clinical Pathology: Blood and urine samples are collected at termination (and possibly at an interim point) for hematology and clinical chemistry analysis.

-

Pathology: At the end of the study, all animals undergo a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.

-

Satellite Group: A satellite group may be included at the control and high-dose levels to assess the reversibility of any observed toxic effects after a treatment-free recovery period.

Data Presentation: Sub-chronic and Chronic Toxicity of this compound

| Study Duration | Species | Route | NOAEL (mg/kg/day) | Target Organs | Key Findings (Hematology, Clinical Chemistry, Histopathology) |

| 90-Day | Rat | Oral | Data not available | Data not available | Data not available |

| 6-Month | Dog | Oral | Data not available | Data not available | Data not available |

Workflow for a 90-Day Sub-chronic Toxicity Study

Genotoxicity Studies

Genotoxicity assays are performed to detect if a substance can induce damage to genetic material (DNA and chromosomes). A standard battery of tests is typically required to assess different endpoints.

Experimental Protocols

-

Bacterial Reverse Mutation Test (Ames Test - OECD 471): This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations). The test is conducted with and without metabolic activation (S9 mix) to mimic mammalian metabolism.

-

In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This test evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells (e.g., human lymphocytes or Chinese Hamster Ovary cells), with and without metabolic activation.

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This in vivo test assesses chromosomal damage or damage to the mitotic apparatus. The substance is administered to rodents (usually mice or rats), and bone marrow or peripheral blood is analyzed for the presence of micronuclei in erythrocytes.

Data Presentation: Genotoxicity of this compound

| Assay | Test System | Metabolic Activation | Concentration/Dose Range | Result |

| Ames Test | S. typhimurium, E. coli | With & Without S9 | Data not available | Data not available |

| Chromosomal Aberration | Human Lymphocytes | With & Without S9 | Data not available | Data not available |

| In Vivo Micronucleus | Rat Bone Marrow | N/A | Data not available | Data not available |

Workflow for a Standard Genotoxicity Battery

Carcinogenicity Studies

Carcinogenicity studies, or bioassays, are conducted to assess the tumor-forming potential of a substance after long-term exposure, typically over the lifespan of the test animals (e.g., 2 years in rats and mice).

Experimental Protocol: Two-Year Rodent Carcinogenicity Bioassay

This protocol is based on OECD Guideline 451.

-

Test Animals: Two rodent species are typically used (e.g., F344 rats and B6C3F1 mice). Groups consist of at least 50 animals per sex per dose group.

-

Dose Selection: Doses are selected based on data from sub-chronic studies. The highest dose should be the Maximum Tolerated Dose (MTD), which causes minimal toxicity but does not shorten the animals' lifespan from effects other than tumors.

-

Administration and Duration: this compound is administered daily for 24 months.

-

Observations: Comprehensive in-life observations are conducted, including clinical signs, body weight, food consumption, and palpation for masses.

-

Pathology: A complete histopathological examination of all organs and tissues from all animals is the primary endpoint of the study.

-

Data Analysis: Statistical analysis is performed on tumor incidence data to determine if there is a compound-related increase in neoplasms.

Data Presentation: Carcinogenicity of this compound

| Species | Strain | Route | Dose Levels (mg/kg/day) | Tumor Findings (Site, Type, Incidence) | Conclusion |

| Rat | F344/N | Oral | Data not available | Data not available | Data not available |

| Mouse | B6C3F1 | Oral | Data not available | Data not available | Data not available |

Reproductive and Developmental Toxicity Studies

These studies are designed to evaluate the potential effects of a substance on all aspects of reproduction, including fertility, mating, conception, embryonic and fetal development, parturition, and postnatal growth and development.[5][6]

Experimental Protocols

-

Fertility and Early Embryonic Development Study (Segment I - OECD 414): Evaluates effects on male and female reproductive functions, including gamete production, mating behavior, and fertilization.

-

Embryo-Fetal Developmental Toxicity Study (Segment II - OECD 414): Pregnant animals are dosed during the period of organogenesis to assess the potential for teratogenicity (birth defects).

-

Pre- and Postnatal Development Study (Segment III - OECD 416): Examines the effects of exposure from implantation through lactation on the dams and the development of the offspring.

Data Presentation: Reproductive and Developmental Toxicity of this compound

| Study Type | Species | NOAEL (Maternal Toxicity) | NOAEL (Developmental Toxicity) | Key Findings (e.g., Fertility Indices, Malformations, Postnatal Development) |

| Fertility (Segment I) | Rat | Data not available | Data not available | Data not available |

| Embryo-Fetal Dev. (Segment II) | Rat | Data not available | Data not available | Data not available |

| Embryo-Fetal Dev. (Segment II) | Rabbit | Data not available | Data not available | Data not available |

| Pre/Postnatal Dev. (Segment III) | Rat | Data not available | Data not available | Data not available |

Mechanism of Action and Potential for Toxicity

This compound is an inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[1] This mechanism is central to its anti-inflammatory effects but also underpins the potential for class-related toxicities common to NSAIDs, such as gastrointestinal irritation, renal toxicity, and cardiovascular effects.

Signaling Pathway: Inhibition of Arachidonic Acid Metabolism

Conclusion

A comprehensive preclinical toxicology program is fundamental to the development of any new pharmaceutical agent. For a compound like this compound, this would involve a suite of in vitro and in vivo studies to evaluate its safety profile across various biological endpoints. While specific data for this compound are not publicly available, the methodologies and frameworks presented in this guide outline the standard approach required by regulatory agencies. Any future development of this compound would necessitate the generation of robust data within these established toxicological paradigms to ensure patient safety.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. Evaluation of acute and sub-chronic oral toxicity study of Baker Cleansers Bitters - a polyherbal drug on experimental rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ojs.ikm.mk [ojs.ikm.mk]

- 5. Developmental and reproductive toxicology - ERBC [erbc-group.com]

- 6. Developmental & Reproductive Toxicity [ntp.niehs.nih.gov]

Methodological & Application

Application Notes and Protocols for Flobufen in Murine Arthritis Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended use of Flobufen, a dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitor, in murine models of arthritis. The protocols are based on established methodologies for inducing arthritis in mice and provide guidance on this compound administration for evaluating its anti-inflammatory and therapeutic potential.

Introduction

This compound (also known as VUFB 16066) is a non-steroidal anti-inflammatory drug (NSAID) with a mechanism of action that involves the inhibition of both the COX and 5-LOX pathways.[1] This dual inhibition is significant as both pathways are critically involved in the inflammatory cascade associated with rheumatoid arthritis. By blocking these pathways, this compound can reduce the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[2][3] Murine models of arthritis, such as Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA), are well-established systems for studying the pathophysiology of rheumatoid arthritis and for evaluating the efficacy of potential therapeutic agents like this compound.

Recommended this compound Dosage

Direct experimental data on the optimal dosage of this compound in murine arthritis models is limited. However, based on studies with the structurally and functionally similar NSAID, Flurbiprofen, and related compounds, a dosage range can be recommended. It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.

Table 1: Recommended Dosage of this compound and Related Compounds in Rodent Models

| Compound | Animal Model | Dosage Range | Route of Administration | Frequency | Reference / Rationale |

| This compound (Recommended) | Murine Arthritis Models (CIA, AIA) | 2 - 10 mg/kg | Oral gavage or Intraperitoneal | Once or twice daily | Estimated based on Flurbiprofen data and comparable efficacy to deoxothis compound.[4] A study on R-flurbiprofen in a mouse model of experimental autoimmune encephalomyelitis used doses of 2.5, 5, and 10 mg/kg/day. |

| Flurbiprofen | Rat Carrageenan-Induced Inflammation | ED50: 4 mg/kg | Not specified | Not specified | Provides a benchmark for anti-inflammatory potency. |

| Flurbiprofen | Rat Acute Inflammation and Developing Arthritis | < 0.1 mg/kg | Oral | Not specified | Suggests high potency in arthritis models. |

| R-flurbiprofen | Mouse Experimental Autoimmune Encephalomyelitis | 2.5, 5, 10 mg/kg/day | In drinking water | Continuous | Demonstrates efficacy of a related compound in a mouse model of autoimmune disease.[5] |

| Deoxothis compound | Rat Adjuvant Arthritis | Not specified | Not specified | Not specified | Anti-arthritic effects are "fully comparable" to this compound, suggesting similar dosage ranges.[4] |

Experimental Protocols

Detailed methodologies for inducing two common murine arthritis models and administering this compound are provided below.

Protocol 1: Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This is a widely used autoimmune model that shares many pathological features with human rheumatoid arthritis.

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine or chicken type II collagen (CII)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

0.1 M acetic acid

-

This compound

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

-

Syringes and needles (26-30G)

Procedure:

-

Preparation of Collagen Emulsion (Day 0):

-

Dissolve CII in 0.1 M acetic acid overnight at 4°C to a final concentration of 2 mg/mL.

-

On the day of immunization, create an emulsion by mixing the collagen solution with an equal volume of CFA. This can be achieved by drawing the two solutions into separate syringes and connecting them with a three-way stopcock, then repeatedly passing the mixture between the syringes until a stable, white, viscous emulsion is formed.

-

-

Primary Immunization (Day 0):

-

Anesthetize the mice.

-

Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Prepare a second emulsion of CII (2 mg/mL in 0.1 M acetic acid) with an equal volume of IFA.

-

Inject 100 µL of the collagen-IFA emulsion intradermally at a site near the primary injection.

-

-

This compound Administration:

-

Begin this compound treatment prophylactically (starting from day 21) or therapeutically (after the onset of clinical signs of arthritis, typically around day 28-35).

-

Administer this compound (e.g., 2-10 mg/kg) or vehicle daily via oral gavage or intraperitoneal injection.

-

-

Arthritis Assessment:

-

Monitor mice daily for the onset and severity of arthritis starting from day 21.

-

Score each paw based on a scale of 0-4 for erythema, swelling, and joint rigidity (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with ankylosis). The maximum score per mouse is 16.

-

Measure paw thickness using a caliper.

-

Protocol 2: Adjuvant-Induced Arthritis (AIA) in Lewis Rats or Susceptible Mouse Strains

This model is induced by a single injection of an adjuvant and results in a rapid and robust inflammatory response.

Materials:

-

Lewis rats or susceptible mouse strains (e.g., BALB/c)

-

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

-

This compound

-

Vehicle for this compound

-

Syringes and needles (26-30G)

Procedure:

-

Induction of Arthritis (Day 0):

-

Thoroughly resuspend the CFA by vortexing.

-

Inject 100 µL of CFA intradermally into the base of the tail or into one of the hind footpads.

-

-

This compound Administration:

-

Initiate this compound treatment either prophylactically (starting on day 0) or therapeutically (upon the appearance of clinical signs, typically around day 10-14).

-

Administer this compound (e.g., 2-10 mg/kg) or vehicle daily.

-

-

Arthritis Assessment:

-

Monitor the animals daily for signs of arthritis, including swelling and redness in the injected and contralateral paws, as well as other joints.

-

Measure paw volume using a plethysmometer or paw thickness with a caliper.

-

Clinical scoring can be performed based on the severity of inflammation in each paw.

-

Visualization of Pathways and Workflows

Diagram 1: Experimental Workflow for this compound in a Murine Arthritis Model

Caption: Workflow for evaluating this compound in a Collagen-Induced Arthritis model.

Diagram 2: this compound's Mechanism of Action in Arthritis

Caption: this compound dually inhibits COX and 5-LOX pathways to reduce inflammation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cas 112344-52-2,this compound | lookchem [lookchem.com]

- 3. jpccr.eu [jpccr.eu]

- 4. Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxothis compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. R-flurbiprofen attenuates experimental autoimmune encephalomyelitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Flobufen Stock Solution Preparation and Storage

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of Flobufen stock solutions, with a comparative analysis of storage stability at -20°C versus -80°C.

Introduction to this compound

This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[1][2][3] This mechanism of action allows it to inhibit the synthesis of prostaglandins and leukotrienes, key mediators of inflammation. Accurate preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and the integrity of research data.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

This compound exerts its anti-inflammatory effects by blocking two key enzymes in the arachidonic acid cascade.

Caption: this compound's dual-inhibition mechanism.

This compound Stock Solution Preparation